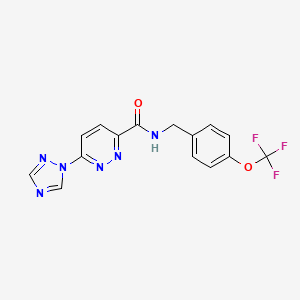

6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

Description

6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring and trifluoromethoxy group in the structure suggests that this compound may exhibit unique chemical and biological properties.

Properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2/c16-15(17,18)26-11-3-1-10(2-4-11)7-20-14(25)12-5-6-13(23-22-12)24-9-19-8-21-24/h1-6,8-9H,7H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUDBSRNXMSOCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=NC=N3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic deconstruction of 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide reveals three primary synthons: (1) a pyridazine core substituted at position 6, (2) a 1,2,4-triazole moiety, and (3) a 4-(trifluoromethoxy)benzyl group linked via a carboxamide bond. Strategic disconnections prioritize the pyridazine ring as the central scaffold, with late-stage functionalization introducing the triazole and benzyl groups.

The pyridazine-3-carboxylic acid derivative serves as a pivotal intermediate, enabling sequential modifications. Position 6 is identified as the optimal site for triazole installation due to its electronic compatibility with nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. The trifluoromethoxybenzylamine component is typically pre-synthesized or commercially sourced, ensuring efficient amide bond formation in the final step.

Stepwise Synthesis of the Pyridazine Core

Pyridazine Ring Construction via Cyclocondensation

The pyridazine backbone is commonly synthesized through cyclocondensation reactions between 1,4-dicarbonyl compounds and hydrazines. For example, reacting mucobromic acid with hydrazine hydrate under acidic conditions yields 3,6-dichloropyridazine, which is subsequently hydrolyzed to the carboxylic acid derivative. Alternative routes employ diethyl oxalate and malononitrile in a Knorr-type synthesis, though these methods require stringent temperature control (70–90°C) to avoid polymerization.

Functionalization at Position 6

Introducing a leaving group at position 6 facilitates downstream triazole coupling. Chlorination using phosphorus oxychloride (POCl₃) at reflux temperatures (110°C, 4 h) achieves >85% conversion to 6-chloropyridazine-3-carboxylic acid. Bromination alternatives, while less common, employ N-bromosuccinimide (NBS) in acetonitrile at 30°C, though regioselectivity challenges necessitate careful stoichiometric control.

Triazole Moiety Installation Strategies

Nucleophilic Aromatic Substitution (NAS)

Direct displacement of the C6 chloride with 1H-1,2,4-triazole is achieved under basic conditions. A representative protocol involves refluxing 6-chloropyridazine-3-carboxylic acid with 1.2 equivalents of triazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as the base (120°C, 8 h). Yields range from 65–72%, with purity exceeding 95% after recrystallization from ethanol/water mixtures.

Palladium-Catalyzed Cross-Coupling

For halogenated pyridazines, Suzuki-Miyaura coupling with triazole boronic esters offers improved regiocontrol. Using Pd(PPh₃)₄ (5 mol%) and sodium carbonate (Na₂CO₃) in a toluene/water biphasic system (90°C, 12 h), 6-bromopyridazine-3-carboxylic acid couples with 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole to afford the product in 78% yield. This method minimizes side reactions but requires anhydrous conditions and inert atmosphere management.

Carboxamide Formation via Coupling Reactions

Acid Activation and Amine Coupling

The pyridazine-3-carboxylic acid intermediate is activated as either an acyl chloride (using thionyl chloride, SOCl₂) or a mixed carbonate (using ethyl chloroformate). Subsequent reaction with 4-(trifluoromethoxy)benzylamine in tetrahydrofuran (THF) at 0–25°C yields the carboxamide. EDCI/HOBt-mediated coupling in dichloromethane (DCM) represents a milder alternative, achieving 82–88% yields with <2% racemization.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Triazole coupling efficiency varies significantly with solvent polarity. Comparative studies indicate DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile in NAS reactions due to superior solvation of ionic intermediates. Palladium-catalyzed methods require toluene or dioxane to stabilize the catalytic cycle, with optimal temperatures between 80–100°C.

Table 1: Solvent Impact on Triazole Coupling Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 120 | 8 | 72 |

| DMSO | 120 | 8 | 58 |

| Acetonitrile | 80 | 12 | 41 |

| Toluene | 100 | 10 | 78 |

Characterization and Analytical Validation

Challenges and Alternative Approaches

Regioselectivity in Triazole Substitution

Competing substitution at position 4 of the pyridazine ring is mitigated by electron-withdrawing groups (e.g., carboxylic acid), which direct nucleophiles to position 6. Steric hindrance from the 3-carboxamide further suppresses undesired isomer formation.

Scale-Up Considerations

Batch process limitations include exothermicity during acyl chloride formation, necessitating controlled addition rates and cryogenic cooling. Continuous flow systems improve safety and consistency for multi-kilogram syntheses.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzyl group.

Reduction: Reduction reactions may target the pyridazine ring or the carboxamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or benzyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups to the aromatic rings.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Triazole compounds are well-documented for their antifungal properties, primarily due to their mechanism of action involving the inhibition of ergosterol biosynthesis in fungi. Research indicates that compounds similar to 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide exhibit significant activity against various fungal strains.

Case Studies

- In Vitro Studies : A series of triazole derivatives were tested against Candida albicans, showing Minimum Inhibitory Concentrations (MICs) as low as 0.031 μg/mL. This suggests that the compound may possess comparable or superior antifungal activity relative to established agents like fluconazole .

- In Vivo Efficacy : In animal models infected with C. albicans, certain triazole derivatives demonstrated survival rates exceeding 80% when administered at effective doses .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. The structural modifications in compounds like This compound can enhance their ability to inhibit tumor growth.

Case Studies

- Cell Line Studies : In vitro tests on various cancer cell lines indicated that triazole derivatives can induce apoptosis and inhibit proliferation through mechanisms such as tubulin polymerization disruption .

- Synergistic Effects : When combined with other chemotherapeutic agents, triazoles have shown enhanced efficacy in reducing tumor size and improving survival rates in murine models.

Antiviral Activity

Triazoles are also being explored for their antiviral properties against a range of viruses. The unique structure of This compound may facilitate interactions with viral enzymes or receptors.

Research Findings

Studies have indicated that certain triazole compounds can inhibit viral replication by targeting viral RNA polymerases or proteases . The potential for this compound to act against emerging viral pathogens is an area of ongoing research.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with triazole and pyridazine rings may interact with enzymes or receptors, inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide: Lacks the trifluoromethoxybenzyl group.

N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide: Lacks the triazole ring.

6-(1H-1,2,4-triazol-1-yl)-N-benzylpyridazine-3-carboxamide: Lacks the trifluoromethoxy group.

Uniqueness

The presence of both the triazole ring and the trifluoromethoxybenzyl group in 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide makes it unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to enhanced efficacy and selectivity in its applications.

Biological Activity

The compound 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridazine core substituted with a triazole ring and a trifluoromethoxybenzyl group. The presence of these functional groups contributes to its unique chemical properties and biological activity.

| Component | Description |

|---|---|

| Pyridazine Core | A heterocyclic compound that may influence the biological activity through interactions with biological targets. |

| Triazole Ring | Known for its ability to form coordination complexes with metal ions, potentially affecting enzyme activity. |

| Trifluoromethoxy Group | Enhances lipophilicity and may improve membrane permeability. |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The triazole moiety can act as a ligand for metal ions in enzyme active sites, leading to inhibition of enzymatic activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens:

- Acinetobacter baumannii

- Pseudomonas aeruginosa

These effects are often quantified using Minimum Inhibitory Concentration (MIC) values. For example, related triazole compounds have shown MIC values ranging from 0.5 to 32 µg/mL against these organisms .

Anti-Cholinesterase Activity

In studies involving cholinesterase inhibition, compounds similar to the target molecule have demonstrated promising results:

- Compounds with a triazole structure were found to inhibit butyrylcholinesterase (BuChE) more effectively than standard drugs like galantamine.

- The most potent inhibitors exhibited IC50 values in the low micromolar range (e.g., 31.8 µM) .

Neuroprotective Effects

Some derivatives have been evaluated for neuroprotective effects in cellular models exposed to oxidative stress:

- Compounds were shown to protect neuronal cells from hydrogen peroxide-induced cytotoxicity.

- Molecular docking studies suggest that these compounds may stabilize critical protein conformations involved in neuroprotection .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among these, a compound structurally similar to this compound was tested for anti-bacterial and anti-cholinesterase activities. Results indicated significant inhibition against BuChE and notable antibacterial efficacy against Gram-negative bacteria .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of triazole-containing hybrids. It was found that modifications in the substituents on the triazole ring significantly affected both antimicrobial and cholinesterase inhibitory activities. This highlights the importance of specific functional groups in enhancing biological efficacy .

Study 3: Computational Studies

Computational docking studies have provided insights into the binding affinities of these compounds with target enzymes. The docking results suggested that the trifluoromethoxy group increases binding affinity through hydrophobic interactions while the triazole ring engages in hydrogen bonding with key amino acid residues in the active site .

Q & A

Q. What are the key synthetic strategies and optimization parameters for 6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide?

Synthesis typically involves multi-step reactions, including functionalization of the pyridazine core with a triazole moiety and coupling with the trifluoromethoxy-substituted benzylamine. Critical parameters include:

- Solvent selection : Dichloromethane or ethanol for solubility and reactivity .

- Catalysts : Use of palladium or copper catalysts for cross-coupling reactions (e.g., triazole introduction) .

- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and coupling patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

- X-ray Crystallography : For absolute structural confirmation, though limited by crystal formation challenges .

Q. What biological targets or mechanisms are associated with this compound?

The compound’s triazole-pyridazine scaffold suggests kinase inhibition potential, similar to structurally related analogs:

- Kinase inhibition : Triazole derivatives (e.g., [1,2,4]triazolo[4,3-b]pyridazines) inhibit kinases like p38 MAPK or TAK1 via ATP-binding domain interactions .

- Enzyme assays : In vitro kinase inhibition assays (IC determination) using recombinant enzymes and ATP analogs .

- Receptor binding : Fluorescence polarization assays to study interactions with G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

- Substituent variation : Modifying the trifluoromethoxy group (e.g., replacing with cyano or nitro groups) to enhance binding affinity .

- Heterocycle replacement : Swapping pyridazine with pyrimidine or isoxazole cores to improve metabolic stability .

- In vitro profiling : Parallel synthesis of analogs followed by high-throughput screening against kinase panels .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide synthesis .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : For predicting binding modes to kinases or GPCRs using PDB structures (e.g., 3H6 for kinase targets) .

- QSAR modeling : Regression analysis of substituent effects on IC values to derive predictive models .

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies in IC or selectivity profiles may arise from:

- Assay conditions : Variability in ATP concentrations or buffer pH; standardize using validated protocols (e.g., Eurofins Panlabs) .

- Orthogonal assays : Confirm kinase inhibition via both radiometric (P-ATP) and luminescence-based (ADP-Glo) methods .

- Structural analysis : Compare X-ray co-crystal structures of analogs to identify critical binding residues .

Q. What are the stability and degradation pathways of this compound under physiological conditions?

- Hydrolytic stability : Assess susceptibility to esterase-mediated cleavage of the carboxamide group via LC-MS in simulated gastric fluid (pH 2.0) and plasma .

- Photodegradation : UV-Vis spectroscopy under accelerated light stress (ICH Q1B guidelines) to identify degradation products .

- Oxidative stability : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) to profile metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.